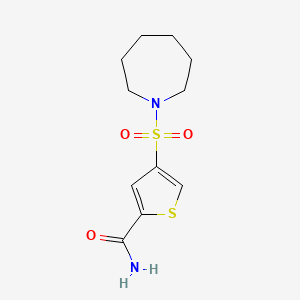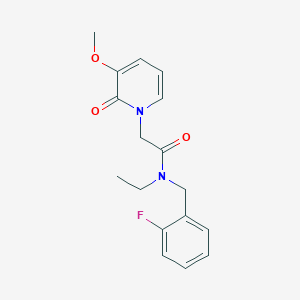
2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.157563266 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
NR2B-Selective NMDA Antagonist for Pain Treatment
Research has identified derivatives of 2-Methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone as potent, orally active NR2B-subunit selective N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds have demonstrated significant selectivity and improved pharmacokinetic properties over prototypes, suggesting potential applications in pain management (Kawai et al., 2007).
Oxytocin Receptor Antagonist
A novel, potent nonpeptide oxytocin receptor antagonist has been identified, showcasing high specificity and sub-nanomolar affinity for human oxytocin receptors. This compound is promising for pharmacological studies and potentially for therapeutic applications targeting the oxytocin receptor pathway (Lemaire et al., 2002).
Synthesis of Functionalized Compounds
Research into the synthetic applications of this compound derivatives has led to the development of methods for creating functionalized 4H-pyrano[3,2-c]pyridines and other novel compounds. These methodologies have implications for the synthesis of molecules with potential biological activities (Mekheimer et al., 1997).
Antipsychotic Quinolinone Derivatives
The compound OPC-14597, a quinolinone derivative, has been studied for its effects on dopaminergic neurons in the ventral tegmental area. It acts as a dopamine D2 receptor agonist and has implications for the development of antipsychotic medications (Momiyama et al., 1996).
Eco-Friendly Synthesis of Quinolinones
An eco-friendly protocol for synthesizing trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones highlights the potential of this compound derivatives for green chemistry applications. This approach underscores the versatility of these compounds in sustainable synthetic processes (Indumathi et al., 2012).
特性
IUPAC Name |
2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-14(11-18-9-5-2-6-10-18)16(19)13-7-3-4-8-15(13)17-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAAEZHPPFTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)
![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)

![2-methyl-8-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5512302.png)
![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)

![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)
